N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine
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Overview
Description
“N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine” is likely a complex organic compound. It appears to contain a benzimidazole core, which is a fused benzene and imidazole ring, and an oxazino ring, which is a heterocyclic compound containing oxygen, nitrogen, and carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-Phenyl-1H-[1,4]oxazino[4,3-a]benzimidazol-1-one have been synthesized . The synthesis of these compounds often involves complex organic reactions .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple heterocyclic rings. These rings can have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and dependent on the specific conditions of the reaction. Similar compounds have been involved in reactions with hydrazine .Scientific Research Applications
Anticancer Agents
A series of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine analogues were synthesized and screened for their in vitro anti-cancer activity against two breast cancer cell lines MCF 7 and MDA-MB-231 . These compounds demonstrated good to moderate activity compared to Doxorubicin .
EGFR Tyrosine Kinase Inhibitors
A novel series of 3,4-dihydro-2H-[1,4]oxazino[2,3-f]quinazolin-derivatives were designed, synthesized and evaluated as potent EGFR tyrosine kinase inhibitors . All of the compounds showed significant inhibitory activities against EGFR wt kinase .
Antidepressant Activity
A series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles bearing basic side chains were synthesized and screened for potential antidepressant activity .
Therapeutic Potential of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Detection of ONOO−
A novel dihydro-benzo[4,5]imidazo[1,2-c]quinazoline-based probe was synthesized for detecting ONOO− . The probe displayed a distinct aggregation-induced ratiometric emission (AIRE), and would selectively respond toward ONOO− via a ratiometric fluorescent signal .
Synthesis of Substituted Imidazoles
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Future Directions
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .
properties
IUPAC Name |
N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-8-2-3-10-9(6-8)13-11-7-15-5-4-14(10)11/h2-3,6,12H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQUEKAJZPOUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N3CCOCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine |
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